1-Acetyl-3-piperidineacetic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Medicinal Chemistry
1-Acetyl-3-piperidineacetic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly versatile building block in contemporary organic synthesis and medicinal chemistry[1]. Featuring a saturated heterocyclic piperidine core, an N-acetyl moiety, and a C3-acetic acid appendage, this compound exemplifies how targeted functionalization can profoundly alter a molecule's physicochemical properties. As a Senior Application Scientist, I frequently leverage such functionalized piperidines to modulate pharmacokinetic (PK) profiles, specifically by neutralizing amine basicity to enhance membrane permeability and metabolic stability. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and its strategic utility in drug development.
Chemical Identity and Physicochemical Profiling
Understanding the baseline properties of 1-Acetyl-3-piperidineacetic Acid is critical for predicting its behavior in biological systems and downstream synthetic workflows. The N-acetylation neutralizes the basicity typically associated with the piperidine nitrogen, while the acetic acid group provides a reactive handle for esterification or amidation.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 1-Acetyl-3-piperidineacetic Acid |
| CAS Registry Number | 169253-07-0[2][3] |
| Molecular Formula | C₉H₁₅NO₃[3] |
| Molecular Weight | 185.22 g/mol [3] |
| Core Structure | N-acetylated piperidine ring with a C3-acetic acid substitution |
| H-Bond Donors | 1 (Carboxylic acid -OH) |
| H-Bond Acceptors | 3 (Amide carbonyl, Carboxylic acid carbonyl, Carboxylic acid -OH) |
| Standard Purity | ≥95% (typically verified via NMR, HPLC, GC)[3] |
Structural & Mechanistic Insights: The Role of N-Acetylation
In drug discovery, the unmodified piperidine ring is often a liability due to its high basicity (pKa ~11), which leads to protonation at physiological pH (7.4), thereby restricting passive membrane diffusion.
The introduction of the acetyl group at the 1-position (N-acetylation) fundamentally alters the electronic landscape of the molecule. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group via resonance. This resonance stabilization effectively neutralizes the nitrogen's basicity[1].
Causality in Design : By neutralizing the amine, the molecule's lipophilicity (LogP) increases, and its hydrogen-bond donor capacity decreases. As grounded by , this logical cascade directly correlates to enhanced cell permeability and altered metabolic stability, making 1-Acetyl-3-piperidineacetic Acid an ideal intermediate for prodrug synthesis or as a scaffold for central nervous system (CNS) penetrant drugs[1].
Logical cascade illustrating how N-acetylation modulates pharmacokinetic properties.
Experimental Protocol: Synthesis via N-Acetylation
The synthesis of 1-Acetyl-3-piperidineacetic Acid typically proceeds via the N-acetylation of the precursor, piperidine-3-acetic acid. The following protocol is engineered for high yield and regioselectivity, utilizing acetic anhydride as the acylating agent based on optimized industry standards from [4].
Self-Validating System : This protocol incorporates specific checkpoints (e.g., TLC/LC-MS monitoring, basic quenching, and pH-adjusted extraction) to ensure the reaction is driven to completion while suppressing di-acylation or mixed anhydride formation at the carboxylic acid moiety[4].
Step-by-Step Methodology:
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Preparation & Dissolution : To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add piperidine-3-acetic acid (1.0 equiv.). Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of 0.1–0.5 M[4].
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Causality: Anhydrous CH₂Cl₂ prevents the competitive hydrolysis of acetic anhydride, ensuring stoichiometric efficiency[4].
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Cooling & Base Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equiv.)[4].
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Acylation : Dropwise, add acetic anhydride (1.1 equiv.) to the stirred solution[4].
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Causality: Controlled, dropwise addition prevents localized heating and suppresses the formation of mixed anhydrides at the C3-carboxylic acid group.
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Reaction Monitoring : Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor via TLC or LC-MS until the starting material is fully consumed (typically 2–4 hours)[4].
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Workup & Quenching : Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution[4].
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Causality: NaHCO₃ neutralizes excess acetic anhydride and acetic acid. Because the target product contains a free carboxylic acid, careful pH adjustment (mild acidification of the aqueous layer post-bicarbonate wash using dilute HCl) is required to ensure the product remains protonated and partitions into the organic layer during extraction.
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Extraction & Purification : Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4]. Purify via flash column chromatography (Silica gel, typically a CH₂Cl₂/MeOH gradient) to yield pure 1-Acetyl-3-piperidineacetic Acid.
Step-by-step experimental workflow for the N-acetylation of piperidine-3-acetic acid.
Applications in Medicinal Chemistry and Drug Development
1-Acetyl-3-piperidineacetic Acid serves as a critical intermediate in several advanced therapeutic strategies[1]:
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Targeted Prodrug Synthesis : The carboxylic acid moiety can be esterified with active pharmaceutical ingredients (APIs). In vivo, endogenous esterases cleave the ester bond, releasing the active drug. The N-acetyl piperidine acts as a lipophilic carrier to enhance oral bioavailability[1].
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Peptidomimetics and Amide Coupling : The C3-acetic acid group is an excellent substrate for standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form complex amides. This is widely used in synthesizing ligands for G-Protein Coupled Receptors (GPCRs) or PROTAC (Proteolysis Targeting Chimera) linkers[1].
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Metabolic Fine-Tuning : By capping the reactive secondary amine with an acetyl group, researchers prevent unwanted N-oxidation or N-dealkylation by Cytochrome P450 enzymes in the liver, thereby extending the biological half-life of the resulting drug candidate[1].
Conclusion
The strategic utilization of 1-Acetyl-3-piperidineacetic Acid underscores the elegance of rational chemical design. By mastering the acylation protocols and understanding the profound physicochemical shifts induced by the N-acetyl group, researchers can effectively harness this building block to overcome common pharmacokinetic hurdles in drug development.
References
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Title: An unexpected reaction of pyridine with acetyl chloride Source: Politecnico di Milano () URL: [Link]
